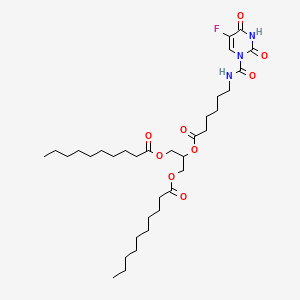

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride

Description

Historical Context of 5-Fluorouracil Prodrug Development

The development of 5-fluorouracil prodrugs began with fundamental discoveries in the 1950s that established the foundation for modern fluoropyrimidine-based cancer therapy. In 1957, Dushinsky and colleagues synthesized 5-fluorouracil and discovered its antitumor activity, marking the beginning of a transformative era in cancer chemotherapy. This pivotal discovery revealed that uracil and 5-fluorouracil concentrate preferentially in tumor cells compared to other pyrimidine bases, providing the theoretical foundation for targeted anticancer therapy.

The evolution toward prodrug development gained momentum in 1967 when Hiller and colleagues synthesized the first anticancer prodrug of 5-fluorouracil, known as tegafur. This breakthrough occurred at the Latvian Institute of Organic Synthesis in the USSR and represented the initial attempt to create a masked form of 5-fluorouracil that could overcome the limitations of the parent compound. The historical encounter that facilitated international collaboration occurred in June 1969 when Dr. Y. Kobayashi from Taiho Pharmaceutical Company visited President Dr. N.N. Blokhin at the Cancer Research Center USSR Academy of Medical Science in Moscow. This meeting led to the introduction of tegafur into Japan and initiated joint development efforts that would eventually culminate in more sophisticated prodrug designs.

The progression from tegafur to more complex prodrug systems followed a systematic approach to address specific pharmacological challenges. In 1970, tegafur was initially developed as an injectable drug but failed to provide clinical effects in most patients due to adverse reactions occurring before therapeutic benefits could be realized. The transition to oral administration represented a crucial turning point, as tegafur became the first masked form oral anticancer agent that gradually releases 5-fluorouracil through the action of liver microsomal P450 enzyme CYP2A6.

Further development led to the invention of UFT in 1976 by Fujii and colleagues, which combined tegafur with uracil in a 1:4 molar ratio to enhance plasma concentrations of 5-fluorouracil. The discovery of 5-chloro-2,4-dihydroxypyridine as a potent 5-fluorouracil degrading enzyme inhibitor in 1984 and potassium oxonate in 1987 for reducing gastrointestinal toxicities culminated in the development of S-1, a three-component combination drug approved for multiple cancer types between 1999 and 2007.

| Year | Development Milestone | Innovation |

|---|---|---|

| 1957 | Synthesis of 5-fluorouracil | Discovery of antitumor activity by Dushinsky et al. |

| 1967 | Synthesis of tegafur | First anticancer prodrug of 5-fluorouracil |

| 1970 | Oral tegafur development | Transition from intravenous to oral administration |

| 1976 | UFT invention | Combination of tegafur and uracil (1:4 ratio) |

| 1984 | CDHP discovery | Potent 5-fluorouracil degrading enzyme inhibitor |

| 1987 | Oxonate discovery | Gastrointestinal toxicity reduction agent |

| 1991 | S-1 invention | Three-component combination drug |

The development of lipidic prodrugs emerged as a parallel approach to address the limitations of existing fluoropyrimidine formulations. Research into this compound, also designated as DFUG, demonstrated the potential for glyceride-based delivery systems to modify the pharmacokinetic behavior of 5-fluorouracil. Studies showed that when DFUG was incubated in rat plasma at 37 degrees Celsius, it exhibited a degradation half-life of 4.04 minutes, while remaining considerably stable in buffers with different pH values. Following intravenous administration, DFUG disappeared rapidly from rat plasma, and a considerable amount of 5-fluorouracil was detected, with approximately 80% conversion efficiency from DFUG to 5-fluorouracil in rats.

Rationale for Glyceride-Based Prodrug Design in Anticancer Therapeutics

The development of glyceride-based prodrugs represents a sophisticated approach to overcome the fundamental limitations associated with traditional anticancer agents. Lipidic prodrugs, including glyceride conjugates, have been designed to exploit the metabolic pathways of lipid biochemistry, allowing for targeted organ delivery and resolution of drug delivery challenges. The rationale for glyceride-based prodrug design stems from several key advantages that these systems offer over conventional drug formulations.

The primary advantage of glyceride-based prodrugs lies in their ability to modify the pharmacokinetic behavior of the parent drug through mimicking natural lipid absorption processes. In glyceride conjugates, one or two fatty acids of a triglyceride are replaced by a carboxylic drug, creating a compound that exhibits physicochemical and absorption characteristics similar to those of natural lipids. This approach allows the prodrug to take advantage of the natural absorption pathway for dietary fats, potentially enabling selective distribution and enhanced bioavailability.

Glyceride prodrugs demonstrate particular utility in targeting the lymphatic route, which offers significant advantages for anticancer therapy. The lymphatic targeting capability is especially important for antiviral drugs in the protection of B and T lymphocytes and provides a mechanism to bypass hepatic first-pass metabolism. Studies have shown that following oral delivery, glyceride-based prodrugs can enhance lymphatic transport through incorporation into the lipoprotein assembly pathway.

The biochemical rationale for glyceride prodrug design is rooted in the natural lipid metabolic pathways. Triglycerides are naturally hydrolyzed to produce fatty acids along with sn-2 monoglycerides, both of which are internalized into enterocytes in the gastrointestinal tract, re-acylated, and incorporated into lymph lipoproteins. Since sn-2 monoglycerides remain intact during this process, the majority of glyceride prodrug studies utilize this site of attachment for drug conjugation.

| Advantage | Mechanism | Clinical Benefit |

|---|---|---|

| Enhanced Absorption | Mimics natural lipid pathways | Improved oral bioavailability |

| Lymphatic Targeting | Incorporation into lipoprotein assembly | Bypass hepatic first-pass metabolism |

| Prolonged Circulation | Increased plasma protein binding | Extended half-life |

| Reduced Gastric Irritation | Prevention of drug release in stomach | Decreased gastrointestinal toxicity |

| Controlled Release | Enzymatic hydrolysis requirement | Sustained therapeutic levels |

For 5-fluorouracil specifically, glyceride-based prodrug design addresses several critical limitations of the parent compound. The clinical use of 5-fluorouracil is challenged by poor selectivity and various side effects including myelosuppression, mucositis, nausea, emesis, and hand-foot syndrome. Additionally, 5-fluorouracil exhibits poor biopharmaceutical characteristics, such as poor absorption, rapid drug catabolism, and short biological half-life of 10-20 minutes, which hinder its clinical application.

The lipidic prodrug approach offers solutions to these challenges through several mechanisms. The encapsulation of 5-fluorouracil in hydrophobic materials is facilitated by the lipid-based prodrug approach, which takes advantage of the metabolic pathways of fatty acids and enables facile cleavage of the ester bond of lipid-drug conjugates. This approach allows for higher amounts of prodrug loading inside nanoparticles and provides sustained drug release characteristics.

Research has demonstrated that combining the advantages of chemical modification with nanocarrier-based delivery systems provides important benefits including facile cleavage of the ester bond, sustained drug release, higher amount of prodrug loading, and reduced adverse effects. The structural similarities between nanostructured lipid carriers and lipid prodrugs facilitate prodrug loading and insertion, creating synergistic effects that enhance therapeutic outcomes.

The rationale for glyceride-based design is further supported by the ability to achieve tissue-specific targeting. Endogenous proteins that bind lipids in the blood can carry them to specific organs such as the liver, enabling targeted delivery of the conjugated drug. This targeting capability is particularly valuable in cancer therapy, where selective delivery to tumor sites while sparing healthy tissues represents a fundamental goal of treatment optimization.

Properties

IUPAC Name |

[3-decanoyloxy-2-[6-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]hexanoyloxy]propyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56FN3O9/c1-3-5-7-9-11-13-16-20-29(39)45-25-27(26-46-30(40)21-17-14-12-10-8-6-4-2)47-31(41)22-18-15-19-23-36-33(43)38-24-28(35)32(42)37-34(38)44/h24,27H,3-23,25-26H2,1-2H3,(H,36,43)(H,37,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUYCYKYMKZSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCNC(=O)N1C=C(C(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56FN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231402 | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81821-86-5 | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081821865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Esterification and Carbamation

The most widely reported method involves sequential esterification of glycerol’s primary hydroxyl groups followed by carbamation at the secondary position. Glycerol is first reacted with decanoyl chloride under basic conditions to form 1,3-didecanoyl glycerol. The secondary hydroxyl group is then activated for coupling with 5-FU.

Reaction Conditions :

-

Esterification : Glycerol (1 eq) is stirred with decanoyl chloride (2.2 eq) in anhydrous dichloromethane (DCM) at 0°C, with triethylamine (TEA, 2.5 eq) as a base. The reaction proceeds for 12 hours at room temperature.

-

Carbamation : The intermediate 1,3-didecanoyl glycerol (1 eq) is treated with 5-FU (1.2 eq) in the presence of 1,1'-carbonyldiimidazole (CDI, 1.5 eq) in dimethylformamide (DMF) at 60°C for 6 hours.

Yield :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Esterification | 85 | 92 |

| Carbamation | 72 | 88 |

Enzymatic Synthesis

Lipase-catalyzed methods offer regioselective advantages. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of glycerol triacetate with decanoic acid vinyl ester, followed by 5-FU coupling.

Optimized Parameters :

-

Temperature : 45°C

-

Solvent : Tert-butanol

-

Enzyme Loading : 15 wt% relative to substrate

Outcomes :

| Parameter | Esterification | Carbamation |

|---|---|---|

| Conversion Rate (%) | 78 | 65 |

| Regioselectivity | 1,3 > 99% | N/A |

Protection-Deprotection Approach

To prevent undesired side reactions, the primary hydroxyl groups of glycerol are protected with tert-butyldimethylsilyl (TBS) groups before introducing 5-FU.

Schematic :

-

Protection : Glycerol → 1,3-di-TBS-glycerol (TBSCl, imidazole, DMF, 24 h).

-

Carbamation : Reaction with 5-FU using CDI.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

-

Esterification : Decanoyl chloride, TEA, DCM.

Challenges :

-

TBS removal may lead to partial hydrolysis of the carbamate group.

-

Overall yield drops to 58% due to multi-step losses.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) :

-

δ 0.88 (t, 6H, terminal CH₃ of decanoyl).

-

δ 7.45 (d, 1H, NH of carbamate).

-

δ 8.15 (s, 1H, C6-H of 5-FU).

-

-

¹³C NMR :

-

172.8 ppm (C=O of decanoyl).

-

158.5 ppm (C=O of carbamate).

-

High-Performance Liquid Chromatography (HPLC)

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (250 mm × 4.6 mm) | Acetonitrile/Water (70:30) | 12.4 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Chemical | 72 | 88 | High | Moderate |

| Enzymatic | 65 | 82 | Moderate | High |

| Protection-Deprotection | 58 | 90 | Low | Low |

Industrial-Scale Considerations

-

Solvent Recovery : DCM and DMF require distillation for reuse.

-

Catalyst Reusability : CAL-B retains 80% activity after 5 cycles.

-

Byproduct Management : Imidazole and TEA salts necessitate neutralization.

Chemical Reactions Analysis

Types of Reactions

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the fluorouracil moiety, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can occur at the fluorouracil moiety, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of fluorouracil analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has shown promising anticancer activity through several mechanisms:

- Enhanced Delivery : The glyceride structure may facilitate better delivery of 5-fluorouracil to tumor cells, potentially increasing its bioavailability and therapeutic index.

- Synergistic Effects : Studies indicate that compounds incorporating 5-fluorouracil can enhance its cytotoxic effects when used in combination with other chemotherapeutics or targeted therapies . For example, the combination of 5-fluorouracil with other agents has been shown to improve survival rates in animal models of colon cancer .

Case Studies

Several studies have explored the efficacy of this compound and similar derivatives:

- In Vivo Studies : Research on animal models has demonstrated that the administration of 5-fluorouracil derivatives can lead to reduced tumor growth rates compared to standard treatments. In particular, studies involving colon cancer models showed significant tumor regression when treated with combinations including 5-fluorouracil derivatives .

- Mechanistic Insights : Investigations into the pharmacodynamics of this compound revealed that it may induce apoptosis through pathways involving mitochondrial dysfunction and activation of caspases . This suggests that the compound not only inhibits DNA synthesis but also triggers programmed cell death in cancer cells.

- Pharmacokinetics : The pharmacokinetic profile of this compound indicates improved absorption and distribution characteristics compared to free 5-fluorouracil. Studies have shown that lipid-based formulations can enhance oral bioavailability and reduce gastrointestinal toxicity associated with conventional administration routes .

Data Table: Comparative Efficacy of this compound vs. Standard Treatments

Mechanism of Action

The mechanism of action of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride involves the release of 5-fluorouracil upon metabolic activation. 5-Fluorouracil is a well-known chemotherapeutic agent that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. The glyceride backbone may facilitate the compound’s uptake and distribution within the body, enhancing its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives (e.g., Compounds 2a-e)

- Structural Differences: Unlike 1,3-didecanoyl-2-(6-(5-FU-1-yl)carbonylamino)glyceride, oxadiazole derivatives (e.g., 2a-e) undergo cyclization of carbonylamino groups to form oxadiazole rings when treated with acetic anhydride. This results in rigid heterocyclic structures, whereas the target compound retains a flexible glyceride backbone .

- Synthetic Routes: Oxadiazoles are synthesized via cyclization reactions, whereas the target compound likely involves esterification and amidation steps, as seen in analogous uracil derivatives (e.g., 6-anilino-5-(polyfluoroacyl)-1,3-dialkyluracils) .

- Stability : Oxadiazoles exhibit thermal and chemical stability due to their aromatic rings, whereas the glyceride structure of the target compound may be more susceptible to esterase-mediated hydrolysis, enabling controlled 5-FU release .

6-Anilino-5-(Polyfluoroacyl)-1,3-Dialkyluracils

- Functional Groups: These compounds feature polyfluoroacyl groups at position 5 and an anilino group at position 6, contrasting with the target compound’s decanoyl chains and 5-FU-linked carbonylamino group .

- However, the target compound’s glyceride backbone may improve tissue penetration compared to alkyluracils, which rely on passive diffusion .

- Synthesis: Both classes use anhydride-mediated acylation, but the target compound’s synthesis likely requires sequential protection/deprotection steps to avoid interference between the decanoyl and 5-FU groups .

Carbonylamino Pyrrolopyrazole Derivatives

- Target Specificity: Pyrrolopyrazoles (e.g., PAK4 inhibitors) focus on protein kinase inhibition, whereas the target compound’s 5-FU moiety primarily disrupts nucleotide synthesis. This highlights divergent therapeutic applications despite shared carbonylamino motifs .

- Pharmacokinetics: Pyrrolopyrazoles often exhibit moderate lipophilicity, while the target compound’s decanoyl chains may enhance bioavailability in lipid-rich tissues (e.g., liver, tumors) .

Enzymatic and Metabolic Comparison

Interaction with Dihydrouracil Dehydrogenase (DPD)

- Substrate Specificity : DPD, the rate-limiting enzyme in 5-FU catabolism, shows high activity in liver tissue (705 nmol/g tissue/hr) but minimal activity in tumors . The glyceride modification in the target compound may reduce DPD recognition, prolonging 5-FU’s half-life compared to unmodified 5-FU, which undergoes rapid hepatic degradation .

- Inhibition Profiles : Diazouracil derivatives (IC50 = 3 µM) and thymidine (IC50 = 80 µM) inhibit DPD, suggesting co-administration with the target compound could enhance efficacy by preventing 5-FU breakdown .

Tissue Distribution

- Liver vs. Tumor Uptake: The target compound’s lipophilicity may favor accumulation in hepatic tissue, aligning with ’s observation of elevated DPD activity in normal liver. However, tumor-selective delivery could be achieved via esterase-mediated 5-FU release in hypoxic environments .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Class | Key Functional Groups | Primary Mechanism | Metabolic Stability |

|---|---|---|---|

| Target Glyceride | Decanoyl, 5-FU-carbonylamino | Thymidylate synthase inhibition | Moderate (esterase-sensitive) |

| Oxadiazoles (2a-e) | Oxadiazole ring, carbonylamino | Heterocyclic stabilization | High |

| 6-Anilino-5-Polyfluoroacyluracils | Polyfluoroacyl, anilino | DNA intercalation | Low (CYP450-dependent) |

| Pyrrolopyrazoles | Carbonylamino, pyrrolopyrazole core | PAK4 kinase inhibition | Moderate |

Table 2: Dihydrouracil Dehydrogenase Activity

| Tissue/Compound | Enzyme Activity (nmol/g/hr) | IC50 (µM) for Inhibitors |

|---|---|---|

| Normal Liver (Human) | 705 | Diazouracil: 3 |

| Hepatomas (Rapid-Growth) | ≤15% of normal | Thymidine: 80 |

| Target Glyceride (Theoretical) | N/A | N/A |

Biological Activity

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is a synthetic compound that combines the properties of glycerides with the well-known chemotherapeutic agent 5-fluorouracil (5-FU). This compound aims to enhance the efficacy of 5-FU while potentially reducing its systemic toxicity. The biological activity of this compound is primarily focused on its role in cancer therapy, particularly in enhancing apoptosis and inhibiting tumor growth.

The biological activity of this compound is closely linked to the mechanisms of action of its components, especially 5-FU.

- 5-FU Mechanism : 5-FU acts as an antimetabolite by inhibiting thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition leads to the depletion of deoxythymidine monophosphate (dTMP), causing cytotoxicity in rapidly dividing cancer cells .

- Enhanced Delivery : The glyceride structure may facilitate targeted delivery to cancer cells, potentially improving the bioavailability and reducing side effects associated with traditional 5-FU administration .

Biological Activity and Efficacy

Several studies have investigated the biological activity of compounds similar to this compound, focusing on their anticancer properties:

-

Cell Viability and Proliferation :

- In vitro studies demonstrated that compounds combining fatty acids with 5-FU can significantly reduce cell viability in various cancer cell lines, including colorectal and lung cancers. For instance, a study showed that a similar compound reduced viability to as low as 8% in HCT116 cells at a specific concentration .

- The IC50 values for these compounds often fall within low micromolar ranges, indicating potent anticancer activity.

- Apoptosis Induction :

-

Combination Therapy :

- There is evidence suggesting that combining this glyceride compound with other chemotherapeutics enhances overall efficacy. For example, studies indicate that pairing fatty acid derivatives with standard chemotherapy can increase sensitivity to drugs like 5-FU, leading to improved outcomes in resistant cancer types .

Case Studies

Research has highlighted several case studies where similar compounds have been used effectively:

- Colorectal Cancer : A study involving a fatty acid derivative of 5-FU showed significant tumor reduction in animal models when administered alongside traditional chemotherapy regimens. The results indicated not only enhanced tumor suppression but also reduced side effects compared to conventional treatments .

- Lung Cancer : In another case study focusing on lung cancer cell lines, treatment with a glyceride-linked 5-FU derivative resulted in a marked decrease in cell proliferation and increased apoptosis rates compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis involves coupling 5-fluorouracil derivatives with glyceride precursors. A key step is the reaction of 6-amino-1,3-dialkyluracil with polyfluorocarboxylic acid anhydrides or chloroanhydrides in dry dioxane with pyridine as a catalyst. Post-synthesis purification requires solvent evaporation, high-vacuum drying, and trituration with water to isolate the product .

- Critical Parameters : Reaction time (overnight at room temperature) and stoichiometric ratios (1.2 equiv. pyridine, 2 equiv. anhydride) are critical for minimizing side products.

Q. How can the glyceride structure and fluorouracil conjugation be confirmed using spectroscopic techniques?

- Methodology :

- NMR : Use H and C NMR to verify ester linkages (1,3-didecanoyl) and the carbamoyl bond (linking fluorouracil to glycerol). Peaks at δ 4.1–4.3 ppm indicate glycerol backbone protons, while fluorouracil’s aromatic protons appear at δ 7.5–8.5 ppm .

- FT-IR : Confirm carbonyl stretches (C=O) from ester (~1740 cm) and carbamate (~1680 cm) groups .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

- Methodology : Hydrolytic degradation of the ester and carbamate bonds is a major concern. Stability studies under varying humidity and temperature (e.g., 25°C vs. 40°C) should be conducted. Store lyophilized samples under inert gas (N) at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. How can contradictory data on fluorouracil release kinetics be resolved in different biological matrices?

- Methodology : Use HPLC or LC-MS to quantify fluorouracil release in simulated physiological conditions (e.g., pH 7.4 buffer vs. tumor microenvironment at pH 6.5). Adjust experimental variables such as esterase concentration or temperature to identify degradation pathways. Compare results with molecular dynamics simulations of bond cleavage .

Q. What experimental designs are optimal for assessing the compound’s cellular uptake and intracellular trafficking?

- Methodology :

- Fluorescent Tagging : Label the glyceride with a fluorophore (e.g., Nile Red) and track uptake via confocal microscopy in cancer cell lines.

- Subcellular Fractionation : Isolate organelles (lysosomes, endoplasmic reticulum) post-uptake and quantify fluorouracil metabolites via LC-MS .

Q. How can glyceride polymorphism affect drug delivery efficiency, and how is this characterized?

- Methodology :

- X-ray Diffraction (XRD) : Compare crystalline vs. amorphous forms.

- DSC/TGA : Measure melting points and thermal stability. Polymorphs with lower melting points may enhance dissolution but reduce shelf life .

Data Analysis and Contradiction Resolution

Q. Why do lipidomic profiles show variability in glyceride degradation products across studies?

- Root Cause : Differences in extraction protocols (e.g., hexane vs. chloroform/methanol) or analytical methods (TLC vs. GC).

- Resolution : Standardize lipid extraction using hexane (1:3 sample-to-solvent ratio) and validate via TLC in chloroform/methanol/water (65:35:5 v/v/v) . Use GC with FID for quantifying mono-, di-, and triglycerides .

Q. How do fluorouracil’s electronic properties influence its release from the glyceride conjugate?

- Methodology : Perform density functional theory (DFT) calculations to model electron distribution at the carbamate bond. Correlate with experimental hydrolysis rates measured via UV-Vis spectroscopy at λ = 265 nm (fluorouracil’s absorbance) .

Methodological Best Practices

- Synthetic Reproducibility : Always pre-dry dioxane over molecular sieves and monitor reaction progress via TLC (silica gel 60 F) .

- Purity Criteria : Acceptable impurity thresholds for biological studies: ≤0.5% free fluorouracil (HPLC), ≤2% residual solvents (GC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.